molecular formula C3H4FN3 B3222171 4-fluoro-1H-pyrazol-5-amine CAS No. 1211540-17-8

4-fluoro-1H-pyrazol-5-amine

Cat. No.: B3222171
CAS No.: 1211540-17-8
M. Wt: 101.08
InChI Key: ORLRTNMBWQIKSI-UHFFFAOYSA-N
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Description

4-Fluoro-1H-pyrazol-5-amine is a heterocyclic organic compound that features a pyrazole ring substituted with a fluorine atom at the 4-position and an amino group at the 5-position. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent amination . The reaction conditions often include the use of catalysts such as copper or palladium, and solvents like ethanol or dimethyl sulfoxide.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of automated reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Fluoro-1H-pyrazol-5-amine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also modulate receptor activity by binding to receptor sites, influencing signal transduction pathways . The exact pathways and targets depend on the specific biological context and application .

Comparison with Similar Compounds

Uniqueness: 4-Fluoro-1H-pyrazol-5-amine is unique due to the presence of both the fluorine atom and the amino group, which confer distinct electronic properties and reactivity. This combination enhances its potential in various applications, particularly in medicinal chemistry and material science .

Properties

IUPAC Name

4-fluoro-1H-pyrazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4FN3/c4-2-1-6-7-3(2)5/h1H,(H3,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLRTNMBWQIKSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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